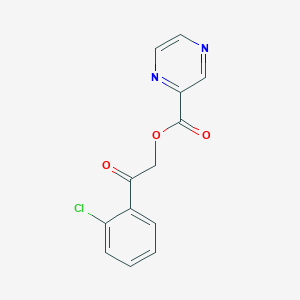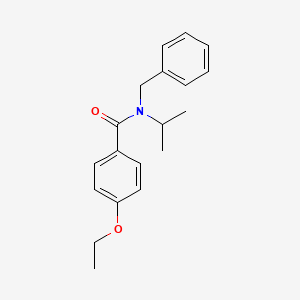
methyl 2-propyl-4-quinolinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-propyl-4-quinolinecarboxylate (MPQC) is a synthetic compound that has been widely used in scientific research due to its unique chemical structure and properties. MPQC belongs to the class of quinolinecarboxylate compounds, which are known for their diverse biological activities and potential therapeutic applications.
作用机制
The mechanism of action of methyl 2-propyl-4-quinolinecarboxylate is not fully understood, but it is believed to involve multiple targets and pathways. methyl 2-propyl-4-quinolinecarboxylate has been shown to interact with various cellular components, including DNA, proteins, and membranes. methyl 2-propyl-4-quinolinecarboxylate may induce apoptosis by activating the intrinsic or extrinsic pathways, or both. methyl 2-propyl-4-quinolinecarboxylate may also inhibit cell proliferation by interfering with the cell cycle progression or DNA replication. The anti-inflammatory activity of methyl 2-propyl-4-quinolinecarboxylate may be mediated by the suppression of NF-kB signaling and the inhibition of COX-2 expression.
Biochemical and Physiological Effects:
methyl 2-propyl-4-quinolinecarboxylate has been reported to exhibit various biochemical and physiological effects in vitro and in vivo. methyl 2-propyl-4-quinolinecarboxylate has been shown to induce the generation of reactive oxygen species (ROS) and the disruption of mitochondrial membrane potential, which are indicative of apoptosis. methyl 2-propyl-4-quinolinecarboxylate has also been reported to modulate the expression of various genes and proteins involved in cell survival, proliferation, and differentiation. In addition, methyl 2-propyl-4-quinolinecarboxylate may affect the levels of neurotransmitters and hormones, which may contribute to its potential therapeutic effects.
实验室实验的优点和局限性
Methyl 2-propyl-4-quinolinecarboxylate has several advantages for lab experiments, including its high potency and selectivity, its well-defined chemical structure, and its availability in large quantities. methyl 2-propyl-4-quinolinecarboxylate can be easily synthesized and purified using standard methods, and its purity and identity can be confirmed by various analytical techniques. However, methyl 2-propyl-4-quinolinecarboxylate also has some limitations for lab experiments, including its potential toxicity and side effects, its limited solubility and stability, and its potential interactions with other compounds or proteins.
未来方向
There are several future directions for the research of methyl 2-propyl-4-quinolinecarboxylate, including the identification of its molecular targets and pathways, the optimization of its chemical structure and pharmacokinetic properties, and the evaluation of its therapeutic efficacy and safety in preclinical and clinical studies. methyl 2-propyl-4-quinolinecarboxylate may also be used as a lead compound for the development of novel drugs or probes for various diseases. Furthermore, methyl 2-propyl-4-quinolinecarboxylate may be explored for its potential applications in other fields, such as materials science and catalysis.
合成方法
The synthesis of methyl 2-propyl-4-quinolinecarboxylate involves the reaction of 2-propyl-4-hydroxyquinoline with methyl chloroformate in the presence of a base catalyst. The reaction proceeds via the formation of an intermediate, which is then converted to methyl 2-propyl-4-quinolinecarboxylate by acidification and purification steps. The purity and yield of methyl 2-propyl-4-quinolinecarboxylate can be optimized by adjusting the reaction conditions and purification methods.
科学研究应用
Methyl 2-propyl-4-quinolinecarboxylate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation. methyl 2-propyl-4-quinolinecarboxylate has been shown to exhibit potent cytotoxicity against cancer cells by inducing apoptosis and inhibiting cell proliferation. methyl 2-propyl-4-quinolinecarboxylate has also been reported to inhibit the aggregation of beta-amyloid peptides, which are involved in the pathogenesis of Alzheimer's disease. In addition, methyl 2-propyl-4-quinolinecarboxylate has been demonstrated to possess anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines.
属性
IUPAC Name |
methyl 2-propylquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-3-6-10-9-12(14(16)17-2)11-7-4-5-8-13(11)15-10/h4-5,7-9H,3,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZCZNQLWTWUMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2C(=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-propylquinoline-4-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(2,5-dichlorophenoxy)methyl]-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]-2-furamide](/img/structure/B5877297.png)
![5-chloro-N-{4-[(dimethylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5877298.png)
![N'-{[(2-bromo-4-ethylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5877300.png)




![5-methyl-4-{2-oxo-2-[4-(3-phenylpropyl)-1,4-diazepan-1-yl]ethyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5877351.png)

![methyl 3-{[3-(4-fluorophenyl)acryloyl]amino}-4-methylbenzoate](/img/structure/B5877366.png)


![5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B5877392.png)